N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, commonly known as Norselegiline, is a compound that belongs to the class of amphetamines. Its molecular formula is with a molecular weight of approximately . This compound is primarily researched for its pharmacological properties, particularly as a selective inhibitor of monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative disorders such as Parkinson's disease.
The synthesis of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine typically involves several methods, with a focus on environmentally friendly approaches. One notable method includes solvent-free synthetic routes utilizing A3 and KA2 coupling reactions, which yield propargylamines effectively while minimizing waste .
The molecular structure of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine can be represented by its IUPAC name: (2R)-1-phenyl-N-prop-2-ynylpropan-2-amine. The structure features a phenyl group attached to a propanamine backbone with a propyne functional group.
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3CC(CC1=CC=CC=C1)NCC#CThis structure indicates the presence of multiple functional groups that contribute to its biological activity .
The compound may undergo:
Norselegiline primarily functions as an irreversible selective inhibitor of monoamine oxidase B (MAO-B). This inhibition leads to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain.
The physical and chemical properties of N-[ (2R)-1-Pheylpropan - 2 - yl] prop - 2 - yn - 1 - amine include:
| Property | Value |
|---|---|
| Molecular Weight | 173.25 g/mol |
| Exact Mass | 173.120 g/mol |
| LogP (octanol-water partition coefficient) | 2.08 |
| Polar Surface Area | Not specified |
| Solubility | Not extensively documented |
These properties suggest moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Norselegiline has significant applications in pharmacology due to its role as a MAO-B inhibitor. Its primary applications include:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: